molecular formula C10H11ClOS B14037618 1-(4-Chloro-3-(methylthio)phenyl)propan-2-one

1-(4-Chloro-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14037618
M. Wt: 214.71 g/mol
InChI Key: DUDXBPOSXLOPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-(methylthio)phenyl)propan-2-one is an aromatic ketone derivative featuring a propan-2-one (acetone) backbone substituted with a phenyl ring bearing a chlorine atom at the para position (C4) and a methylthio (-SMe) group at the meta position (C3). Its molecular formula is C₁₀H₁₁ClOS, with a molecular weight of 214.71 g/mol (calculated). The compound’s structure combines electron-withdrawing (Cl) and electron-donating (SMe) substituents, which influence its physicochemical and reactive properties.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-(4-chloro-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3

InChI Key

DUDXBPOSXLOPSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)Cl)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-chloro-3-(methylthio)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(4-Chloro-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 1-(4-Chloro-3-(methylthio)phenyl)propan-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features
This compound C₁₀H₁₁ClOS 214.71 4-Cl, 3-SMe, propan-2-one Aromatic ketone with mixed substituents
1-(3-(Methylthio)phenyl)propan-2-one C₁₀H₁₂OS 180.27 3-SMe, propan-2-one Simpler analog lacking Cl
1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one C₁₈H₁₄ClOS₂ 353.88 Benzo[b]thiophene, 5-Cl, phenylthio Fused heterocyclic system
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 258.70 Chalcone, 4-Cl, 4-OH α,β-unsaturated ketone
1-((4-(2-(Methylthio)-1H-benzo[d]imidazol-1-yl)thiazol-2-yl)amino)propan-2-one C₁₄H₁₅N₃OS₂ 329.42 Benzimidazole-thiazole, SMe, propan-2-one Hybrid structure with bioactivity

Physicochemical Properties

  • The methylthio group (-SMe) enhances lipophilicity, which may improve membrane permeability in biological systems .
  • Solubility : Chlorinated aromatic ketones (e.g., 3-(4-chlorophenyl)chalcone derivatives) typically exhibit low water solubility due to hydrophobic aromatic rings, but polar substituents like -OH (as in ) can improve solubility. The target compound’s -SMe group may confer moderate solubility in organic solvents.

Stability and Reactivity

  • Thermal Stability: Chlorine and sulfur substituents may lower thermal stability compared to non-halogenated analogs. For instance, 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (MW 228.68) decomposes at elevated temperatures .
  • Reactivity : The propan-2-one carbonyl is susceptible to nucleophilic attack, while the -SMe group can undergo oxidation to sulfoxide or sulfone derivatives, altering bioactivity .

Biological Activity

1-(4-Chloro-3-(methylthio)phenyl)propan-2-one, a compound of interest in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and relevant case studies that highlight its efficacy in various biological contexts.

This compound is synthesized through the Friedel-Crafts acylation of 4-chloro-3-(methylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method ensures high yields and purity under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to active sites on enzymes, potentially through hydrogen bonding, hydrophobic interactions, or covalent bonding.
  • Protein-Ligand Interactions : It modulates protein functions, influencing cellular pathways critical for survival and proliferation.
MechanismDescription
Enzyme InhibitionBinds to active sites, preventing substrate interaction
Protein InteractionModulates activity of proteins involved in various pathways
Electrophilic/Nucleophilic InteractionsFacilitates reactions that alter enzyme activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and has shown promising results in inhibiting growth, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer). The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the S phase .

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxicity of this compound using the MTT assay on Vero cells. Results indicated selectivity indices ranging from 37,281 to 8,024, demonstrating excellent safety profiles compared to standard treatments like chloroquine .
  • Antiplasmodial Activity : In a related study on antiplasmodial activity against Plasmodium falciparum, derivatives of similar compounds showed significant inhibition rates, suggesting that modifications to the methylthio group can enhance efficacy against malaria .

Pharmacokinetics

Pharmacokinetic studies suggest that the presence of the chloro and methylthio groups enhances the lipophilicity and metabolic stability of the compound. This characteristic is crucial for its bioavailability and therapeutic effectiveness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.